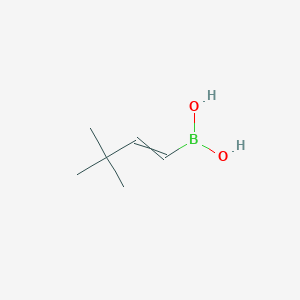

3,3-Dimethyl-1-butenylboronic acid

Description

Significance of Organoboron Compounds in Stereoselective Synthesis

Organoboron compounds are crucial in stereoselective synthesis, which is the selective formation of one stereoisomer over others. rsc.org Chiral organoboronic esters, for instance, are stable under various reaction conditions and are generally non-toxic. digitellinc.com Their transformations often generate minimal hazardous waste, making them environmentally benign. nih.govdigitellinc.com The ability of the boron atom to exist in either a trivalent or a tetravalent state allows for a wide range of stereoselective reactions, including asymmetric hydroboration, aldol (B89426) reactions, and allylborations. rsc.org The development of methods for the stereoselective synthesis of organoboron compounds where the boron atom itself is the stereogenic center is an expanding area of research. rsc.orgrsc.org

The utility of organoboron reagents extends to various carbon-carbon bond-forming reactions. nih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a cornerstone of modern organic chemistry and was recognized with the Nobel Prize in Chemistry in 2010. wikipedia.org This reaction is widely used to synthesize a variety of important structural motifs, including biaryls, polyolefins, and styrenes. wikipedia.org

Historical Context and Evolution of Research on Vinylic Boronic Acids

The journey of organoboron chemistry began over a century ago with the synthesis of boronic acids through the reaction of borate (B1201080) esters with organometallic reagents. nih.gov The field saw a significant advancement with the discovery of the Suzuki-Miyaura coupling reaction in 1979, which highlighted the immense potential of organoboron compounds, including vinylic boronic acids, in organic synthesis. wikipedia.orglibretexts.org

Initially, the synthesis of vinylic boronic acids primarily relied on the hydroboration of alkynes. numberanalytics.com Over the years, new and more efficient methods have been developed, such as the palladium-catalyzed borylation of vinyl halides and triflates with diboron (B99234) reagents, a method pioneered by Miyaura. nih.govnih.gov This development was crucial as it avoided the use of sensitive organometallic reagents. nih.gov More recent advancements include photoinduced borylation methods that offer improved substrate scope and efficiency. nih.gov The synthesis of p-vinylphenylboronic acid was first reported in 1959, showcasing early interest in this class of compounds. acs.org

The applications of vinylic boronic acids have expanded beyond cross-coupling reactions. They are now recognized for their potential in medicinal chemistry, with some boronic acid derivatives being investigated as therapeutic agents. nih.govnih.gov

Unique Reactivity Profile of the 3,3-Dimethyl-1-butenyl Moiety in Organoboron Chemistry

The 3,3-dimethyl-1-butenyl group, also known as a neopentyl or tert-butyl vinyl group, introduces specific steric and electronic properties to the boronic acid. The bulky tert-butyl group provides significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions. researchgate.net This steric bulk can also enhance the stability of the molecule. researchgate.net

The reactivity of the carbon-carbon double bond in the 3,3-dimethyl-1-butenyl moiety is influenced by the presence of the boronic acid group. In reactions like the Suzuki-Miyaura coupling, the stereochemistry of the double bond is typically retained. wikipedia.org The starting alkyne for the synthesis of this moiety, 3,3-dimethyl-1-butyne (B43207), is a valuable building block in its own right, participating in reactions like the Sonogashira coupling to form internal alkynes. guidechem.com

The tert-butyl group is a well-established protecting group in organic synthesis due to its stability under various conditions. thieme.deorganic-chemistry.org In the context of 3,3-dimethyl-1-butenylboronic acid, this bulky group can direct reactions to other parts of the molecule and prevent unwanted side reactions.

Chemical and Physical Properties of this compound

This section details the known properties of this compound and its common ester derivatives.

| Property | This compound | (E)-3,3-dimethyl-1-butenylboronic acid pinacol (B44631) ester | (E)-3,3-dimethyl-1-butenylboronic acid catechol ester |

| CAS Number | 86595-37-1 sigmaaldrich.com | 157945-83-0 organoborons.com | 37490-25-8 organoborons.com |

| Molecular Formula | C₆H₁₃BO₂ sigmaaldrich.com | C₁₂H₂₃BO₂ organoborons.com | C₁₂H₁₅BO₂ organoborons.com |

| Molecular Weight | 127.98 g/mol sigmaaldrich.com | 210.124 g/mol organoborons.com | 202.061 g/mol organoborons.com |

| Physical Form | Solid sigmaaldrich.com | Not specified | Not specified |

| Melting Point | 78-80 °C chemicalbook.com | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| SMILES String | CC(/C=C/B(O)O)(C)C sigmaaldrich.com | Not specified | Not specified |

| InChI | 1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4+ sigmaaldrich.com | Not specified | Not specified |

| InChI Key | CTIWKIMYFQSVBZ-SNAWJCMRSA-N sigmaaldrich.com | VTGDQOPDGQPGRO-CMDGGOBGSA-N sigmaaldrich.com | Not specified |

Synthesis of this compound

The synthesis of alkenylboronic acids and their esters can be achieved through several methods. Common strategies include the hydroboration of alkynes and the palladium-catalyzed borylation of alkenyl halides.

A prevalent method for synthesizing (E)-alkenylboronates is the hydroboration of terminal alkynes. For instance, the reaction of 3,3-dimethyl-1-butyne with pinacolborane (HBpin) in the presence of a suitable catalyst can yield (E)-3,3-dimethyl-1-butenylboronic acid pinacol ester. Various catalytic systems have been developed for this transformation, including those based on iron, ruthenium, and silver. organic-chemistry.org

Another important route is the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron (B136004) (B₂pin₂) with an appropriate alkenyl halide, such as 1-bromo-3,3-dimethyl-1-butene. This method, often referred to as the Miyaura borylation, provides a direct way to form the carbon-boron bond. nih.gov

Reactions and Applications in Organic Synthesis

This compound and its derivatives are valuable reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

The most significant application is the Suzuki-Miyaura coupling reaction. In this reaction, the alkenylboronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org This reaction is highly versatile and allows for the synthesis of complex molecules with high stereospecificity, retaining the configuration of the double bond. wikipedia.org

For instance, the coupling of (E)-3,3-dimethyl-1-butenylboronic acid with an aryl halide would yield an (E)-aryl-substituted 3,3-dimethyl-1-butene. The bulky tert-butyl group can be strategically employed to influence the properties and reactivity of the resulting product.

Properties

Molecular Formula |

C6H13BO2 |

|---|---|

Molecular Weight |

127.98 g/mol |

IUPAC Name |

3,3-dimethylbut-1-enylboronic acid |

InChI |

InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3 |

InChI Key |

CTIWKIMYFQSVBZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C=CC(C)(C)C)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Dimethyl 1 Butenylboronic Acid and Its Derivatives

Stereoselective Synthesis of (E)-3,3-Dimethyl-1-butenylboronic Acid

The (E)-isomer of 3,3-Dimethyl-1-butenylboronic acid is the most common and synthetically useful form. Its preparation relies on methods that can precisely control the geometry of the carbon-carbon double bond.

Hydroboration is a fundamental reaction in organoboron chemistry for preparing vinylboronic acids from alkynes. wikipedia.org The most direct precursor for synthesizing (E)-3,3-Dimethyl-1-butenylboronic acid is the terminal alkyne, 3,3-dimethyl-1-butyne (B43207). The reaction involves the addition of a borane (B79455) reagent across the triple bond. youtube.com

The process is a two-step sequence:

Hydroboration: Addition of a B-H bond across the alkyne. To prevent the double addition of borane across both π-bonds of the alkyne, sterically hindered boranes are employed. wikipedia.orgyoutube.com Reagents like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are preferred as they react with the alkyne in a 1:1 stoichiometry to yield a vinyldialkylborane. masterorganicchemistry.com

Hydrolysis or Oxidation/Hydrolysis: The resulting vinylborane (B8500763) intermediate is then typically hydrolyzed to yield the desired boronic acid.

The use of catecholborane is another common strategy. It reacts with terminal alkynes to produce (E)-alkenylboronates, which can then be hydrolyzed to the corresponding boronic acids.

Table 1: Comparison of Hydroboration Reagents for Alkyne Substrates

| Reagent | Key Characteristics | Typical Substrate | Outcome |

|---|---|---|---|

| Borane (BH₃) | Can add twice to alkynes. | Terminal Alkynes | Can lead to mixtures unless stoichiometry is strictly controlled. |

| Disiamylborane (Sia₂BH) | Sterically hindered, prevents double addition. youtube.commasterorganicchemistry.com | Terminal Alkynes | Monohydroboration to form vinylboranes. youtube.com |

| 9-BBN | Sterically hindered, high regioselectivity. masterorganicchemistry.com | Terminal Alkynes | Monohydroboration, excellent for selective reactions. masterorganicchemistry.com |

This table is interactive. Click on the headers to sort.

The hydroboration of terminal alkynes is highly regioselective and stereospecific.

Regioselectivity: The addition of the boron atom occurs predominantly at the terminal, less sterically hindered carbon of the alkyne. In the case of 3,3-dimethyl-1-butyne, the bulky tert-butyl group directs the boron atom to the terminal carbon, an example of anti-Markovnikov addition. wikipedia.orgmasterorganicchemistry.com This results in the boron group being attached to the C1 position.

Stereospecificity: The reaction proceeds via a syn-addition mechanism, where the boron and hydrogen atoms add to the same face of the triple bond. wikipedia.org This concerted reaction mechanism establishes the (E)-geometry of the resulting double bond, as the bulky tert-butyl group and the newly installed boryl group are positioned on opposite sides of the double bond.

While this compound itself is an achiral molecule, the principles of ligand-controlled synthesis are crucial in the broader context of boronate chemistry for producing chiral secondary and tertiary boronic esters. researchgate.net These methods often utilize transition metal catalysts, such as rhodium or cobalt, in conjunction with chiral ligands. nih.govnih.gov

The role of the ligand is to create a chiral environment around the metal center, which then directs the hydroboration reaction to one face of the prochiral alkene, leading to an enantiomerically enriched product. nih.gov For instance, TADDOL-derived monophosphite ligands have been used in rhodium-catalyzed hydroboration to achieve high regioselectivity and enantioselectivity. nih.gov Similarly, chiral bis-phosphine ligands like QuinoxP* and Duanphos have been effective in cobalt-catalyzed enantioselective hydroborations of dienes. nih.gov Although not directly applicable for creating a chiral center in this compound, these advanced strategies highlight the sophisticated control achievable in modern hydroboration reactions.

Synthesis of Boronic Esters of this compound

Boronic acids are often converted to boronic esters to improve their stability, facilitate purification, and modify their reactivity. The pinacol (B44631) and catechol esters are two of the most significant derivatives.

The pinacol ester of this compound is a widely used derivative due to its high stability and ease of handling. boronmolecular.comsigmaaldrich.com Pinacol esters are generally crystalline solids that are stable to air and moisture and are amenable to chromatographic purification. researchgate.net

Synthesis: The synthesis is typically a straightforward esterification reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). orgsyn.org The reaction is an equilibrium process, and removal of water is necessary to drive it to completion. This is often achieved by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or by azeotropic distillation. orgsyn.org

(E)-3,3-Dimethyl-1-butenylboronic acid + Pinacol ⇌ (E)-3,3-Dimethyl-1-butenylboronic acid pinacol ester + 2 H₂O

Stability: Pinacol boronic esters are among the most hydrolytically stable boronic esters. researchgate.net This enhanced stability is attributed to the steric bulk of the two quaternary carbons in the pinacol backbone, which protects the boron atom from nucleophilic attack by water. Their robustness makes them ideal intermediates in multi-step syntheses and particularly in Suzuki-Miyaura cross-coupling reactions.

Catechol esters of boronic acids are another important class of derivatives, formed by the reaction of a boronic acid with catechol (1,2-dihydroxybenzene). nih.gov

Formation: The formation of catechol boronate esters is generally rapid and efficient. researchgate.netnih.gov The reaction proceeds readily, often by simply mixing the boronic acid and catechol in a suitable solvent. nih.gov

Synthetic Utility and Stability: Catechol boronate esters are reasonably stable under non-hydrolytic conditions. researchgate.net However, their stability is pH-dependent, and they can be hydrolyzed back to the boronic acid and catechol. nih.govrsc.org This reactivity can be synthetically useful. Catechol esters can serve as intermediates that are readily converted to other boronic esters or derivatives through transesterification. researchgate.net The reactivity of boronic acids towards catechols in aqueous solutions has been studied, showing that the kinetics are influenced by the pKa of the boronic acid. acs.org

Table 2: Properties of Common Boronic Esters

| Ester Type | Diol Precursor | Typical State | Stability | Key Synthetic Feature |

|---|---|---|---|---|

| Pinacol Ester | Pinacol | Crystalline Solid | High hydrolytic stability. researchgate.net | Robust, widely used in cross-coupling. researchgate.net |

This table is interactive. Click on the headers to sort.

Preparation of Other Cyclic and Acyclic Boronate Esters

Following the initial synthesis of this compound, it can be readily converted into a variety of cyclic and acyclic boronate esters. This transformation is not only crucial for purification but also for modifying the reactivity and stability of the boronic acid, making it suitable for subsequent cross-coupling reactions. The general method involves the reaction of the crude or purified boronic acid with a diol, most commonly an alcohol or a derivative.

One of the most prevalent derivatives is the pinacol ester, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The resulting 2-[(1E)-3,3-dimethyl-1-butenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is often a stable, crystalline solid that is easier to handle and purify than the free boronic acid. sigmaaldrich.com The preparation typically involves stirring the boronic acid with pinacol in a suitable solvent, often with a method to remove the water byproduct to drive the reaction to completion. The crude boronate ester can then be purified by distillation or recrystallization to yield an analytically pure product. orgsyn.org

Beyond pinacol esters, other diols can be employed to generate a library of derivatives with tailored properties. For instance, the use of ethylene (B1197577) glycol can yield the corresponding dioxaborolane. Furthermore, the boronic acid can be converted into potassium trifluoroborate salts by treatment with a suitable fluoride (B91410) source like KHF₂. These trifluoroborate salts often exhibit enhanced stability and are highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net The ability to easily access the crude boronic acid and subsequently synthesize a wide array of boronate esters or trifluoroborates from a single intermediate provides a versatile and efficient pathway for synthetic applications. nih.gov

Chemo- and Diastereoselective Routes to Related 3,3-Dimethyl-1-butenylboron Species

The synthesis of 3,3-dimethyl-1-butenylboron species is fundamentally dependent on the borylation of the corresponding alkyne, 3,3-dimethyl-1-butyne. The control of chemo- and diastereoselectivity in this transformation is paramount to ensure the desired product is formed with high fidelity. Key strategies revolve around hydroboration and catalyzed borylation reactions.

Hydroboration, the addition of a boron-hydrogen bond across the alkyne's triple bond, is an inherently stereospecific reaction that proceeds via a syn-addition mechanism. wikipedia.org This means the boron atom and the hydrogen atom add to the same face of the triple bond, establishing the (E)-stereochemistry of the resulting alkenylborane. The regioselectivity of the addition (i.e., whether the boron adds to the internal or terminal carbon) is highly influenced by the steric bulk of the borane reagent used. wikipedia.org While small boranes like BH₃ may show poor regioselectivity, sterically hindered boranes are employed to selectively target one position. masterorganicchemistry.com For terminal alkynes like 3,3-dimethyl-1-butyne, bulky reagents such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are used to prevent double addition across the pi-bonds and to favor the placement of the boron atom at the terminal, less sterically hindered carbon (anti-Markovnikov addition). masterorganicchemistry.comyoutube.com

Conversely, achieving internal borylation to produce the desired 3,3-dimethyl-1-butenylboron structure requires overcoming the intrinsic preference for terminal addition. Recent advancements in copper catalysis have provided a solution. chemrxiv.org By employing specific ligand-boron combinations, the regioselectivity can be reversed to favor the internal carbon. For example, the use of an anthranilamide-substituted boron moiety in a copper-catalyzed system has been shown to achieve highly internal-selective borylation of terminal alkynes. chemrxiv.org This method provides a direct route to branched alkenylboron compounds, which are otherwise challenging to synthesize. The choice of catalyst and boron reagent is therefore critical in directing the chemo- and regioselectivity of the borylation.

A related strategy involves transborylation, where a boron group is exchanged. A catalytic cycle can be established where an alkyne first undergoes hydroboration with a catalyst like H-B-9-BBN. The resulting alkenylborane can then undergo a transborylation step with a reagent like pinacolborane (HBpin) to yield the desired (E)-alkenyl pinacol boronic ester and regenerate the catalyst. ed.ac.uked.ac.uk This catalytic approach maintains the high (E)-diastereoselectivity dictated by the initial syn-hydroboration step.

Table 1: Comparison of Selective Borylation Methods for 3,3-Dimethyl-1-butyne This table is interactive. Column headers can be clicked to sort the data.

| Method | Reagent(s) | Selectivity Control | Primary Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Hydroboration | Disiamylborane, 9-BBN | Steric hindrance of borane | Terminal Alkenylborane | Anti-Markovnikov regioselectivity, syn-addition | masterorganicchemistry.com, youtube.com |

| Copper-Catalyzed Borylation | (pin)B–B(aam), SIPrCuCl | Ligand/boron moiety | Internal Alkenylborane | Internal (branched) regioselectivity | chemrxiv.org |

Scale-Up Considerations and Process Optimization in Synthesis

Transitioning the synthesis of this compound and its derivatives from a laboratory setting to a larger, kilogram-scale production involves significant process optimization and consideration of new challenges. The primary goals of scale-up are to ensure safety, cost-effectiveness, and reproducibility while maintaining high product purity and yield. asischem.com

A key area for process optimization is the choice of starting materials. While bis(pinacolato)diboron (B136004) (B₂pin₂) is common in lab-scale synthesis, it is expensive and not atom-economical for large-scale production. researchgate.net A more cost-effective approach involves using more fundamental boron sources, such as tetrakis(dimethylamino)diboron (B157049) or tetrahydroxydiboron (B82485) (B₂(OH)₄), which can be used in palladium-catalyzed borylation reactions. nih.govresearchgate.net Modifying the synthetic scheme to incorporate these more economical reagents is a critical step in optimizing the process for bulk manufacturing. asischem.com

Reaction conditions must also be re-evaluated. Factors such as solvent volume, heating and cooling efficiency, and mixing become critical on a larger scale. For example, exothermic reactions that are easily managed in a small flask may require specialized reactor systems with precise temperature control to prevent runaway reactions. Similarly, the removal of gaseous byproducts, which is trivial in small-scale reactions, can become a limiting factor in a large reactor, potentially affecting reaction equilibrium and safety. nih.gov The workup and purification procedures often need to be completely redesigned. Laboratory-scale purification techniques like column chromatography are generally not feasible for large quantities. Instead, methods such as distillation (including high-vacuum distillation for high-boiling point compounds like boronate esters) or crystallization become the methods of choice. orgsyn.orgnih.gov

Finally, robust project management and detailed documentation are essential for a successful scale-up and technology transfer to a manufacturing plant. asischem.com Every step of the optimized process must be documented in detail to ensure that the synthesis can be reproduced consistently and safely on a large scale. This includes specifications for all reagents, detailed operating procedures for each step, and in-process controls to monitor the reaction's progress and the product's quality. asischem.com

Catalytic Transformations and Reactions Mediated by 3,3 Dimethyl 1 Butenylboronic Acid Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or pseudohalide. youtube.comresearchgate.net 3,3-Dimethyl-1-butenylboronic acid, an alkenylboronic acid, serves as a valuable coupling partner in these transformations.

Suzuki-Miyaura Coupling with Diverse Electrophilic Partners

This compound and its derivatives, such as pinacol (B44631) esters, have been successfully coupled with a variety of electrophilic partners. This versatility makes it a key reagent for introducing the sterically bulky 3,3-dimethyl-1-butenyl group (also known as a tert-butenylethenyl group) into different molecular scaffolds.

The most common electrophiles are aryl halides (iodides, bromides, and chlorides). nih.govresearchgate.netrsc.org These reactions are fundamental for synthesizing substituted styrenes and other aryl-alkene structures. For instance, the coupling of an aryl bromide with an alkenylboronic acid pinacol ester is a standard method for creating such products. scispace.com

Beyond aryl halides, vinyl halides and triflates are also effective electrophilic partners. rsc.orgresearchgate.net The coupling with vinyl triflates, which can be prepared from ketones, provides a route to conjugated dienes. nih.gov Pyridyl triflates have also been used, demonstrating the applicability of this reaction to heteroaromatic systems, which are prevalent in pharmaceuticals. nih.govnih.gov This allows for the synthesis of complex molecules containing both a pyridine (B92270) ring and an alkenyl substituent.

Exploration of Catalyst Systems and Ligand Effects in C–C Bond Formation

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. nih.govnih.gov The catalyst system influences reaction rates, yields, and the scope of compatible substrates. For the coupling of alkenylboronic acids, various palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). scispace.comnih.gov

Ligands play a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com For coupling reactions involving alkenylboronic acids, phosphine (B1218219) ligands are widely employed. Electron-rich, bulky dialkylbiaryl phosphine ligands, such as SPhos, have shown exceptional activity, enabling high yields even with challenging substrates. scispace.comnih.gov In a study on the cross-coupling of (E)-octenylboronic acid pinacol ester with aryl bromides, SPhos was identified as the optimal ligand. scispace.com Other ligands, like tri(o-tolyl)phosphine (P(o-Tol)₃), have also been found to be effective, particularly in controlling the stereochemical outcome of the reaction. organic-chemistry.org The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, DMF) are also critical parameters that must be optimized for each specific substrate pairing. scispace.comnih.gov

| Electrophile | Boron Reagent | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromides | (E)-octenylboronic acid pinacol ester | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | Good to High | scispace.com |

| 3-Pyridyl Triflates | Alkenyl pinacol boronates | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane | Good to Excellent | nih.govnih.gov |

| Z-Alkenyl Halides | Boronic Acids | Pd(dba)₂ | P(o-Tol)₃ | NaO-t-Bu | Ethanol | High | organic-chemistry.org |

Achieving High Regioselectivity and Stereospecificity in Suzuki-Miyaura Couplings

A significant advantage of the Suzuki-Miyaura reaction is its high degree of stereospecificity. researchgate.net When using alkenylboronic acids like (E)-3,3-dimethyl-1-butenylboronic acid, the reaction typically proceeds with retention of the double bond's configuration. This means that the (E)-geometry of the starting boronic acid is transferred directly to the coupled product. nih.gov

This stereoretention is a result of the reaction mechanism, where both the oxidative addition and reductive elimination steps generally occur with retention of stereochemistry at the sp² carbon centers. However, Z-to-E isomerization can sometimes occur, and the extent of this isomerization is heavily influenced by the palladium catalyst's ligand. organic-chemistry.org Careful selection of the ligand, such as Pd(P(o-Tol)₃)₂, can minimize or prevent this isomerization, ensuring high stereochemical fidelity. nih.govorganic-chemistry.org

Regioselectivity is also a key consideration, particularly when coupling with substrates that have multiple potential reaction sites, such as aromatic bis(triflates). In these cases, the reaction can be directed to a specific site based on electronic and steric factors, often allowing for sequential couplings. researchgate.net For this compound, the coupling occurs exclusively at the carbon atom bonded to boron, ensuring a single, predictable regioisomeric product.

Rhodium-Catalyzed Asymmetric Addition Reactions

Beyond palladium catalysis, derivatives of this compound are also employed in rhodium-catalyzed reactions, most notably in asymmetric 1,4-additions to create chiral centers with high enantioselectivity.

Enantioselective 1,4-Addition to Electron-Deficient Olefins

The rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboronic acids to electron-deficient olefins, such as α,β-unsaturated ketones, is a powerful method for forming carbon-carbon bonds while controlling stereochemistry. thieme-connect.com (E)-3,3-Dimethyl-1-butenylboronic acid has been successfully used as a nucleophile in this reaction. thieme-connect.com

In a key study, the asymmetric addition of (E)-3,3-dimethyl-1-butenylboronic acid to cyclic enones like 2-cyclohexenone was achieved with high enantioselectivity. thieme-connect.com The reaction, catalyzed by a chiral rhodium-phosphine complex, introduces the bulky alkenyl group at the β-position of the carbonyl compound, generating a stereogenic center. This transformation has been shown to be broadly applicable to both cyclic and linear α,β-unsaturated ketones, consistently producing the corresponding alkenylation products with over 90% enantiomeric excess (ee). thieme-connect.com This method provides a direct route to optically active ketones that are valuable intermediates in organic synthesis.

| Enone Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-Cyclohexenone | 3-((E)-3,3-dimethyl-1-butenyl)cyclohexan-1-one | High | >90% |

| 2-Cyclopentenone | 3-((E)-3,3-dimethyl-1-butenyl)cyclopentan-1-one | High | >90% |

Chiral Rhodium Catalyst Design and Performance Optimization

The success of the enantioselective 1,4-addition hinges on the design of the chiral catalyst. The most effective catalysts for this transformation are typically generated in situ from a rhodium(I) precursor, such as Rh(acac)(CO)₂ or [Rh(cod)Cl]₂, and a chiral phosphine ligand. thieme-connect.com Axially chiral biaryl phosphines, particularly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are the ligands of choice, demonstrating excellent performance in inducing high enantioselectivity. thieme-connect.comorganic-chemistry.org

Optimization of the reaction conditions is crucial for maximizing both yield and enantioselectivity. It has been observed that these reactions are often carried out at elevated temperatures (e.g., 100 °C) and, uniquely, in aqueous solvent systems. thieme-connect.com The presence of water or a base is believed to be important for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the rhodium center. organic-chemistry.org The catalytic cycle is proposed to involve an alkenyl-rhodium intermediate that undergoes enantioselective insertion into the carbon-carbon double bond of the enone. thieme-connect.com The specific chirality of the ligand, such as (S)-BINAP or (R)-BINAP, dictates the absolute configuration of the newly formed stereocenter. organic-chemistry.org

Diastereoselective Control in Rhodium-Catalyzed Processes

The steric bulk of the tert-butyl group in this compound and its derivatives plays a crucial role in directing the stereochemical outcome of rhodium-catalyzed reactions. This is particularly evident in conjugate addition reactions, where the voluminous nature of the alkenylboronic acid influences the facial selectivity of the addition to prochiral substrates.

In the rhodium-catalyzed 1,4-addition of alkenylboronic acids to α,β-unsaturated ketones, the diastereoselectivity is often dictated by the approach of the nucleophilic rhodium-alkenyl species to the Michael acceptor. For instance, in the reaction with cyclic enones, the incoming bulky 3,3-dimethyl-1-butenyl group preferentially attacks from the less hindered face of the enone, leading to the formation of a specific diastereomer. The stereochemical pathway can be rationalized by considering the transition state assembly, where steric interactions between the substituents on the enone and the ligands on the rhodium center, as well as the bulky tert-butyl group of the boronic acid, are minimized. thieme-connect.com

A study on the rhodium(I)-catalyzed tandem conjugate addition-Michael cyclization to form 1,2,3-trisubstituted indanes demonstrated high levels of diastereoselectivity. organic-chemistry.org The observed stereochemistry was explained by a Heathcock-like transition state model, wherein an oxa-π-allyl-Rh(I) intermediate undergoes a selective intramolecular cyclization. organic-chemistry.org The steric and electronic properties of the boronic acid were found to significantly impact the diastereomeric ratio of the final products. organic-chemistry.org While this study focused on various aryl and vinylboronic acids, the principles of stereocontrol are applicable to sterically demanding alkenylboronic acids like this compound. organic-chemistry.org

Furthermore, the choice of chiral ligands in asymmetric rhodium catalysis can override the inherent diastereoselectivity of the substrate or reagent, enabling access to specific stereoisomers. Although detailed studies focusing exclusively on this compound are limited, the general principles of diastereoselective control in rhodium catalysis suggest that the interplay between the substrate's stereoface, the boronic acid's steric profile, and the catalyst's chiral environment governs the final stereochemical outcome. nih.govnih.gov

Other Transition Metal-Catalyzed Processes Involving this compound

While rhodium catalysis is prominent, other transition metals also mediate important transformations involving this compound and its derivatives. These processes, particularly those involving copper, expand the synthetic utility of this bulky alkenylboronic acid.

Allylboration Methodologies and Stereocontrolled Reactions

Information on allylboration methodologies and stereocontrolled reactions specifically involving this compound is not extensively available in the searched literature. General principles of allylboration are well-established, but specific examples and detailed studies with this particular boronic acid are not prevalent.

Copper-Mediated and Other Metal-Catalyzed Transformations

Copper-catalyzed reactions represent a significant area of application for this compound. Copper-catalyzed conjugate additions to various Michael acceptors are well-documented, often offering complementary reactivity to rhodium-catalyzed systems. The steric hindrance of the 3,3-dimethyl-1-butenyl group can be a determining factor in the success and selectivity of these reactions.

In addition to copper, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations for C-C bond formation. While the bulky nature of this compound might present challenges in some cases, appropriate ligand and reaction condition optimization can facilitate efficient coupling with aryl, vinyl, and alkyl halides or triflates.

Other transition metals, though less commonly reported in conjunction with this specific boronic acid, can also be envisioned to participate in various catalytic transformations. For instance, nickel-catalyzed cross-coupling reactions could offer alternative pathways for C-C bond formation. The unique electronic properties and steric profile of this compound make it an interesting substrate for exploring novel catalytic methodologies with a range of transition metals.

Mechanistic Investigations of the Reactivity of 3,3 Dimethyl 1 Butenylboronic Acid

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reaction pathways of vinylboronic acids, including 3,3-dimethyl-1-butenylboronic acid, are diverse and depend on the nature of the reactants and conditions. These compounds can act as either nucleophilic or electrophilic partners. rsc.org In many reactions, the initial step involves the formation of a boronate "ate" complex, a tetravalent boron species, which enhances the nucleophilicity of the vinyl group. nih.gov

One well-studied reaction is the annulative coupling with arynes, which proceeds through a stepwise mechanism. rsc.org The proposed pathway involves:

Nucleophilic addition of the vinyl group's π-bond to the aryne, forming a carbocation intermediate. rsc.org

A 1,2-metallate rearrangement where a substituent from the boron ate-complex migrates to the adjacent carbocation. rsc.org

Cyclization of the resulting aryl anion onto the boron atom to form a cyclic borinic ester ate-complex. rsc.org

Density functional theory (DFT) calculations on model systems have supported this stepwise process, identifying three transition states. rsc.org The initial addition of the alkene to the aryne to generate the carbocation intermediate has a calculated activation barrier of 2.0 kcal mol⁻¹. rsc.org

In bioorthogonal chemistry, the inverse electron-demand Diels-Alder (iEDDA) reaction between vinylboronic acids and tetrazines has been investigated. acs.org The reaction involves a donor-acceptor orbital interaction between the occupied C-C π bonding orbital of the alkene and a low-lying unoccupied orbital of the tetrazine. acs.org Key intermediates in other reactions involving boronic esters, such as the Chan-Lam amination, have been identified through a combination of spectroscopy, computational modeling, and crystallography. acs.orgacs.org These studies have revealed the structures of pre-transmetalation intermediates and off-cycle inhibitory species. acs.org

| Reaction Type | Key Intermediates | Computational Support |

| Annulative Coupling with Arynes | Carbocation, Borinic ester ate-complex rsc.org | DFT calculations identifying transition states and activation barriers rsc.org |

| iEDDA with Tetrazines | Donor-acceptor complex acs.org | DFT calculations on optimized geometries and reaction energies acs.org |

| Chan-Lam Amination | Pre-transmetalation Cu(II) complexes acs.org | Computational modeling and HRMS analysis acs.org |

Understanding the Role of Boron in Directing Chemo-, Regio-, and Stereoselectivity

The boron atom in this compound plays a pivotal role in controlling the selectivity of its reactions. The empty p-orbital on the boron atom allows it to act as a Lewis acid, coordinating with Lewis bases. This interaction is fundamental to many of its catalytic and stereodirecting effects.

Chemo- and Regioselectivity: The electronic nature of the boronic acid group influences reactivity. The difference in electronegativity between boron and carbon results in a weak electron-donating character for the boron functional group. acs.org However, π-conjugation between the boron's empty p-orbital and the vinyl group's π-system leads to the boron group behaving as a weak electron-withdrawing group. acs.org This electronic feature can direct the regioselectivity of additions across the double bond. For instance, in hydroalkenylation reactions catalyzed by transition metals, directing groups are often employed to achieve high regioselectivity. rsc.org In the alkylation of acylated quinolines, the reaction is completely regioselective, with no evidence of C4 isomer formation, a result attributed to the specific interactions involving the boronate complex. nih.gov

Stereoselectivity: The stereochemical outcome of reactions involving vinylboronic acids is often dictated by the formation of organized transition states. In the annulative coupling with arynes, the reaction proceeds with the 1,2-rearrangement of the substituent on the boron occurring on the same face of the alkene as the initial addition to the aryne, leading to a stereoselective product. rsc.org This suggests the reaction does not proceed through pathways that would yield anti-adducts. rsc.org In diastereoselective aldol (B89426) reactions, boron enolates are used to form new C-C bonds with two new stereogenic centers simultaneously. youtube.com The pre-coordination of the boron enolate to the electrophile facilitates an intramolecular aldol reaction through a well-defined 6-membered ring transition state, which can be modeled using the Zimmerman-Traxler model. youtube.com

| Selectivity Type | Role of Boron | Example Reaction |

| Chemoselectivity | Lewis acidic center, electronic effects acs.org | Transition metal-catalyzed hydroalkenylation rsc.org |

| Regioselectivity | Directing group coordination, electronic influence rsc.orgnih.gov | Alkylation of acylated quinolines nih.gov |

| Stereoselectivity | Formation of organized transition states rsc.orgyoutube.com | Annulative coupling with arynes, Boron aldol reaction rsc.orgyoutube.com |

Transition State Analysis and Energy Landscapes of Boron-Involved Reactions

Computational chemistry, particularly DFT, is a powerful tool for analyzing the transition states and energy landscapes of reactions involving boronic acids. These studies provide insights into reaction barriers and the geometries of transient species that are difficult to observe experimentally.

In the iEDDA reaction of vinylboronic acid with tetrazine, DFT calculations were used to determine optimized geometries, reaction energies, and transition states. acs.org Vibrational analyses confirmed that equilibrium structures had zero imaginary frequencies, while transition states possessed a single imaginary frequency corresponding to the reaction coordinate. acs.org The transition state barrier (ΔETS) for the reaction of vinylboronic acid was found to be higher than that for ethene or methylvinylether, indicating a different electronic demand in the transition state. acs.org

For the annulative coupling of a vinylboronic ester with benzyne, DFT calculations revealed a stepwise process with three transition states (TS-1, TS-2, and TS-3). rsc.org The initial step, the addition of the alkene to benzyne to form a carbocation intermediate (IM-3) via TS-1, was calculated to have a low activation barrier of 2.0 kcal mol⁻¹. rsc.org

Boronic acid transition state inhibitors (BATSIs) are designed to mimic the tetrahedral transition state of enzymatic reactions, such as the hydrolysis of β-lactam antibiotics. nih.gov The boron atom forms a tetrahedral adduct with a catalytic serine residue in the enzyme's active site, closely resembling the transition state of the natural substrate hydrolysis. nih.gov This highlights the ability of boron to form stable tetrahedral intermediates that can be considered analogs of transition states.

| Reaction | Computational Method | Key Findings |

| iEDDA with Tetrazine | DFT | Determined optimized geometries, reaction energies, and transition state barriers. acs.org |

| Annulative Coupling with Aryne | DFT | Identified a stepwise mechanism with three transition states and a low activation barrier for the initial step. rsc.org |

| Enzyme Inhibition | N/A (Conceptual) | Boron forms a tetrahedral adduct mimicking the enzymatic transition state. nih.gov |

Influence of Solvent, pH, and Additives on Reaction Kinetics and Selectivity

The reaction environment, including the solvent, pH, and the presence of additives, can significantly impact the kinetics and selectivity of reactions involving this compound.

Solvent Effects: The choice of solvent can influence both the rate and the stereochemical outcome of a reaction. For example, in proline-catalyzed aldol reactions where boronic acids are used to modify the catalyst, the enantiomeric ratio can vary significantly with the solvent, ranging from 65:35 in hexane to 95:5 in DMSO. nih.gov Similarly, the diastereoselectivity can shift from favoring the anti-product in methanol to the syn-product in hexane. nih.gov These effects are attributed to the solvent's influence on the microenvironment of the reaction, affecting both the binding of the boronic acid to the catalyst and the course of the aldol reaction itself. nih.gov

pH Dependence: The acidity of the medium can alter the state of the boronic acid, which exists in equilibrium with its corresponding boronate anion. DFT calculations and experimental studies on the tetrazine ligation with vinylboronic acids have shown that the more electron-rich boronate anion reacts faster with tetrazines. acs.org This can be controlled by adjusting the pH of the reaction buffer. acs.org The pKa of boronic acids is influenced by substituents, with electron-withdrawing groups increasing their Lewis acidity (lower pKa). acs.org

Role of Additives: Additives can play multiple roles in reactions of boronic acids. In the Chan-Lam amination, boric acid was found to have three synergistic roles: sequestering inhibitory byproducts like pinacol (B44631), sequestering acetate (B1210297)/acetic acid, and promoting the oxidation of Cu(I) to the active Cu(II) state. organic-chemistry.org This led to the development of a more general and efficient catalytic protocol. organic-chemistry.org In some cases, weakly coordinating primary amides can act as directing groups to facilitate carbometallation steps in Mn(I)-catalyzed hydroalkenylation reactions. rsc.org

| Factor | Influence on Reaction | Example |

| Solvent | Affects enantiomeric and diastereomeric ratios. nih.gov | Proline-catalyzed aldol reaction with boronic acid modifiers. nih.gov |

| pH | Controls the equilibrium between boronic acid and the more reactive boronate anion. acs.org | Tetrazine ligation with vinylboronic acids. acs.org |

| Additives | Can act as promoters, sequestering agents, or directing groups. rsc.orgorganic-chemistry.org | Boric acid in Chan-Lam amination; primary amides in hydroalkenylation. rsc.orgorganic-chemistry.org |

Spectroscopic and Spectrometric Characterization of Reaction Progress

Various spectroscopic and spectrometric techniques are indispensable for monitoring the progress of reactions involving this compound and for characterizing the intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to follow the conversion of reactants to products. The ¹³C NMR spectra of alkenylboronic acids show a characteristic deshielding of the beta carbon due to π-conjugation with the boron's empty p-orbital. acs.org ¹¹B NMR spectroscopy is particularly useful for studying the boron center itself. It can be used to determine the pKa of boronic acids by observing the chemical shift changes as a function of pH, which allows for the assignment of pKa values to the boron center and other acidic or basic moieties in the molecule. elsevierpure.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for detecting and identifying reaction intermediates, even those present in low concentrations. In the study of the Chan-Lam amination, HRMS analysis allowed for the detection of mass ions consistent with proposed isostructural Cu(II) pre-transmetalation intermediates. acs.org Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify volatile reaction products. copernicus.org

Infrared (IR) Spectroscopy: Fourier transform infrared (FTIR) spectroscopy is employed to monitor reactions by observing the appearance and disappearance of characteristic vibrational bands of functional groups. copernicus.org For instance, the progress of oxidation reactions can be followed by monitoring the carbonyl stretch of product aldehydes or ketones. copernicus.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study paramagnetic species, such as Cu(II) complexes, which are common catalysts in reactions involving boronic acids. In the Chan-Lam amination, EPR was used to examine the effect of the amine and organoboron components on the dimeric copper(II) acetate catalyst, revealing the dissociation of the paddlewheel structure upon addition of an amine. acs.org

| Technique | Application in Mechanistic Studies | Information Obtained |

| NMR Spectroscopy | Monitoring reaction progress, structural elucidation, pKa determination. acs.orgelsevierpure.com | Chemical structure of reactants, products, and intermediates; electronic environment of the boron atom. acs.orgelsevierpure.com |

| Mass Spectrometry | Detection and identification of intermediates and products. acs.orgcopernicus.org | Molecular weight and fragmentation patterns of key species. acs.orgcopernicus.org |

| IR Spectroscopy | Following reaction kinetics by monitoring functional group changes. copernicus.org | Presence and disappearance of specific functional groups over time. copernicus.org |

| EPR Spectroscopy | Studying paramagnetic catalytic species. acs.org | Structure and coordination environment of metal catalysts like Cu(II). acs.org |

Functionalization and Derivatization Strategies for 3,3 Dimethyl 1 Butenylboronic Acid

Chemical Modification of the Boronic Acid Moiety for Tailored Reactivity

The boronic acid group, -B(OH)₂, is the primary site for modifications that alter the compound's reactivity, stability, and utility in synthetic transformations. A key aspect of its reactivity involves the vacant p-orbital on the sp²-hybridized boron atom. Interaction with a base can lead to the formation of a tetrahedral "ate" complex, which is a crucial step for transmetalation in reactions like the Suzuki-Miyaura cross-coupling. sigmaaldrich.com

Strategies for modifying this moiety include:

Formation of Boroxines: In the absence of water, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This transformation can be leveraged in the construction of complex architectures like covalent organic frameworks (COFs). Monofunctional boronic acids can serve as truncating agents in the formation of 3D COFs, allowing for the functionalization and control of the resulting polymer network's properties. researchgate.net

Compatibility with Catalytic Systems: The boronic acid moiety can be incompatible with certain reaction conditions, such as the copper salts used in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. researchgate.net This necessitates the development of specialized protocols or protecting group strategies to enable the use of boronic acids in these powerful ligation reactions, thereby expanding their synthetic reach. researchgate.net The selective on-column functionalization of oligonucleotides with boronic acids via CuAAC reactions illustrates a successful approach to overcoming this incompatibility. researchgate.net

Functionalization of the Alkenyl Chain via Electrophilic or Radical Additions

The carbon-carbon double bond in 3,3-Dimethyl-1-butenylboronic acid provides a second handle for derivatization, primarily through addition reactions.

Electrophilic Addition: The addition of hydrogen halides, such as HCl, to the structurally similar 3,3-dimethyl-1-butene serves as a model for the reactivity of the alkenyl chain. youtube.com This reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the initial protonation of the double bond forms a secondary carbocation. youtube.com However, this intermediate can undergo a rearrangement, such as a 1,2-hydride or 1,2-methyl shift, to form a more stable tertiary carbocation. youtube.com The subsequent attack by the halide ion leads to a mixture of products, including one with a rearranged carbon skeleton. youtube.com This reactivity pathway allows for the introduction of various functional groups onto the carbon chain.

| Step | Description | Intermediate/Product |

| 1. Protonation | The π-bond of the alkene attacks H⁺ from HCl, forming a secondary carbocation. | (CH₃)₃C-CH⁺-CH₃ |

| 2. Rearrangement | A methyl group with its bonding electrons shifts from the adjacent quaternary carbon to the carbocation center (1,2-methyl shift). | (CH₃)₂C⁺-CH(CH₃)₂ |

| 3. Nucleophilic Attack | The chloride ion (Cl⁻) attacks the more stable tertiary carbocation. | (CH₃)₂C(Cl)-CH(CH₃)₂ (Rearranged Product) |

| Alternative Attack | The chloride ion (Cl⁻) attacks the initial secondary carbocation without rearrangement. | (CH₃)₃C-CH(Cl)-CH₃ (Minor Product) |

This table illustrates the electrophilic addition of HCl to the parent alkene, 3,3-dimethyl-1-butene, highlighting the carbocation rearrangement mechanism.

Radical Addition: In contrast to electrophilic additions, radical additions to the alkenyl chain, often initiated by peroxides, can proceed with anti-Markovnikov regioselectivity. This alternative pathway provides access to terminally functionalized derivatives that are not accessible through electrophilic routes.

Synthesis of Boronate Esters for Enhanced Stability and Diverse Applications

One of the most common and effective strategies for modifying the boronic acid moiety is its conversion to a boronate ester. Boronic acids, particularly alkenylboronic acids, can be unstable and prone to decomposition or protodeboronation, which limits their long-term storage and utility. sigmaaldrich.com Esterification with diols enhances stability, facilitates purification, and modulates reactivity. sigmaaldrich.comorganic-chemistry.orgiupac.org

The synthesis is typically achieved by reacting the boronic acid with a diol, often with removal of water. Common reagents for this conversion include pinacol (B44631), neopentyl glycol, and N-methyliminodiacetic acid (MIDA). sigmaaldrich.comgoogle.com

| Diol Reagent | Resulting Ester | Key Features and Applications |

| Pinacol | Pinacol boronate ester | Highly stable, crystalline solids; widely used in Suzuki-Miyaura cross-coupling and other transition-metal-catalyzed reactions. organic-chemistry.orggoogle.com |

| Neopentyl Glycol | Neopentyl glycol boronate ester | Provides good stability and is another common choice for synthetic applications. google.com |

| N-methyliminodiacetic acid (MIDA) | MIDA boronate ester | Forms a sp³-hybridized boron center, rendering the ester exceptionally stable and unreactive to transmetalation under standard Suzuki-Miyaura conditions. sigmaaldrich.com The MIDA protecting group can be cleaved under mild basic conditions to liberate the reactive boronic acid, enabling iterative cross-coupling strategies. sigmaaldrich.com |

The use of MIDA boronates, in particular, has enabled complex, multi-step syntheses involving sequential cross-coupling reactions that would be difficult to achieve with less stable boronic acids. sigmaaldrich.com

Formation of Boron-Containing Chemical Probes and Tags

The unique chemical properties of the boronic acid group make it an attractive functional handle for the design of chemical probes and tags for biological applications. nih.gov These probes typically consist of a reactive group for covalent linkage, a reporter group (e.g., a fluorophore or affinity tag), and a ligand for binding to a protein of interest. nih.gov

Saccharide Recognition: Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-cis-diols, a motif present in many saccharides. researchgate.net This property has been exploited to design probes that can target glycoproteins or specific glycans that are overexpressed on the surface of cancer cells. researchgate.net this compound could be incorporated into such a probe, where the boronic acid acts as the targeting moiety.

Iminoboronate Probes: The reaction between 2-formylphenylboronic acid derivatives and ligands containing an α-nucleophile (like a hydrazide) forms an iminoboronate linkage. nih.gov This chemistry allows for the modular and rapid assembly of chemical probes that can selectively label target proteins. nih.gov

Bifunctional Tags: The alkenyl chain of this compound can be functionalized to attach reporter groups. For instance, the double bond could be modified to incorporate an azide or alkyne handle, enabling subsequent attachment of a fluorophore or biotin tag via "click" chemistry. mdpi.com This would create a dual-purpose probe where the boronic acid moiety interacts with its biological target and the tag allows for visualization or enrichment.

| Probe Component | Role | Potential Implementation with this compound |

| Reactive Group/Ligand | Binds to the biological target of interest. | The boronic acid moiety can bind to diol-containing molecules like saccharides. researchgate.net |

| Reporter Group | Enables detection (e.g., fluorescence) or purification (e.g., affinity tag). | A fluorophore or biotin tag can be attached to the alkenyl chain via an addition reaction or subsequent coupling. mdpi.comthermofisher.com |

| Linker | Connects the reactive group and the reporter group. | The tert-butylated alkenyl backbone serves as the intrinsic linker. |

Advanced Applications in Chemical Research and Development

Role as Synthetic Building Blocks for Complex Organic Molecules

3,3-Dimethyl-1-butenylboronic acid is a valuable building block for the construction of complex organic molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions. The most notable of these is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. wikipedia.orgnih.govlibretexts.org In this reaction, the alkenylboronic acid couples with an organohalide (e.g., aryl, vinyl, or alkyl halide) in the presence of a palladium catalyst and a base. chemenu.com

The vinylboronic acid moiety of this compound allows for the stereospecific formation of a new double bond, transferring the (E)-configuration of the starting material to the final product. This is critical in the synthesis of natural products and other complex targets where precise control of stereochemistry is essential. The reaction mechanism generally involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

The bulky tert-butyl group provides steric hindrance that can influence the regioselectivity and stability of the compound and its derivatives. This feature makes it a useful reagent for creating specific, highly substituted olefinic structures that are common in polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Below is a table of representative Suzuki-Miyaura coupling reactions where this compound can be utilized as a synthetic building block.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Substituted Styrene |

| This compound | Vinyl Halide (e.g., 1-Bromostyrene) | PdCl₂(dppf), Base (e.g., K₃PO₄) | Conjugated Diene |

| This compound | Heteroaryl Halide (e.g., 2-Bromopyridine) | Pd₂(dba)₃, Ligand (e.g., SPhos) | Heteroaryl-substituted Alkene |

Precursors in Specialized Pharmaceutical Intermediate Synthesis

Organoboron compounds, particularly boronic acids, have gained significant attention in medicinal chemistry, culminating in several FDA-approved drugs such as Bortezomib (Velcade®), Ixazomib, and Vaborbactam. nih.govmdpi.com These compounds often act as enzyme inhibitors by forming reversible covalent bonds with active site residues. nih.gov

This compound is cited as a pharmaceutical intermediate, indicating its role as a starting material or a key building block in the multi-step synthesis of active pharmaceutical ingredients (APIs). chemicalbook.com The alkenylboronic acid functionality can be incorporated into a larger molecule, which then undergoes further transformations to yield the final drug substance.

The synthetic utility of this compound in a pharmaceutical context lies in its ability to introduce a specific vinyl fragment via reactions like the Suzuki-Miyaura coupling. This allows for the modular construction of complex drug candidates. For instance, the synthesis of a potential API might involve coupling this compound with a complex heterocyclic halide to assemble the core scaffold of the target molecule. The resulting intermediate can then be further functionalized. Boronic acids are generally favored in pharmaceutical synthesis due to their stability, low toxicity, and the environmentally benign nature of their byproducts. nih.gov

Utility in Agrochemical Research and Development (focused on synthetic pathways)

The development of novel agrochemicals, including fungicides, herbicides, and insecticides, increasingly relies on innovative molecular scaffolds to overcome resistance and improve efficacy. Boron-containing compounds are an emerging class in agrochemical research. mdpi.comresearchgate.net The synthetic pathways in this field often mirror those in pharmaceutical development, utilizing versatile building blocks to create libraries of compounds for biological screening.

While specific, large-scale applications of this compound in commercial agrochemicals are not widely documented, its utility lies in its role as a versatile precursor in synthetic pathways. Researchers can employ it in palladium-catalyzed coupling reactions to attach the 3,3-dimethyl-1-butenyl moiety to various aromatic and heterocyclic cores known to exhibit pesticidal activity.

A typical synthetic pathway in agrochemical discovery might involve:

Core Functionalization : Starting with a known agrochemical scaffold containing a halide (e.g., a substituted pyrazole or triazole).

Suzuki-Miyaura Coupling : Reaction of the halogenated core with this compound to introduce the alkenyl side chain.

Further Derivatization : Modification of other parts of the molecule to fine-tune its biological activity, solubility, and stability.

This modular approach allows for the rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies, a critical component of modern agrochemical development.

Applications in Materials Science for the Construction of Boron-Containing Structures (focused on synthetic methodologies)

Boronic acids and their esters are increasingly used in materials science for the creation of functional polymers, hydrogels, and other advanced materials. researchgate.netnih.gov These materials often exhibit unique properties, such as responsiveness to stimuli like pH or the presence of saccharides, owing to the dynamic covalent chemistry of the boronic acid group. researchgate.net

The primary synthetic methodology for incorporating this compound into such materials would involve leveraging its vinyl group in polymerization reactions. For example, it could serve as a functional comonomer in free-radical polymerization with other vinyl monomers (e.g., styrene, acrylates). The resulting polymer would have boronic acid groups pendant to the polymer backbone.

A potential synthetic methodology is as follows:

Monomer Synthesis : Protection of the boronic acid moiety of this compound to form a more stable boronic ester (e.g., a pinacol (B44631) ester) that is compatible with polymerization conditions.

Copolymerization : The protected monomer is copolymerized with a primary monomer (e.g., methyl methacrylate) using a radical initiator like AIBN.

Deprotection : The protecting group is removed from the resulting polymer to regenerate the free boronic acid functionality, yielding a functional boron-containing material.

The resulting polymer could be used in applications such as sensors or self-healing materials, where the boronic acid groups can form reversible crosslinks through boronate ester formation.

Development of Boron-Containing Bio-Conjugates (focused on synthetic linkages)

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental tool in chemical biology. nih.gov Organoboron reagents are attractive for these applications due to their biocompatibility. nih.gov (E)-alkenylboronic acids (EABs), such as this compound, have been identified as valuable reagents for the site-selective modification of proteins. acs.org

A key synthetic linkage methodology involves a copper-catalyzed, Chan-Lam-like reaction to modify the backbone amide N-H bond of a protein. researchgate.net Research has shown that a pyroglutamate–histidine (Glp–His) dipeptide motif is particularly reactive toward aryl and alkenyl boronic acids. researchgate.net In this reaction, the boronic acid forms a stable, covalent bond with the backbone amide nitrogen preceding a histidine residue.

The synthetic linkage formation proceeds as follows:

A protein containing the Glp–His motif is treated with an (E)-alkenylboronic acid, such as this compound.

In the presence of a copper(II) catalyst under physiological conditions, a new N-C bond is formed between the backbone amide nitrogen and the vinyl carbon of the boronic acid.

This creates a stable, covalently modified protein.

This method is highly site-selective and provides a robust way to link molecules (e.g., imaging agents, drugs) to proteins, demonstrating the utility of this compound in creating advanced boron-containing bio-conjugates. acs.orgresearchgate.net

Emerging Research Frontiers and Future Perspectives

Innovations in Catalytic Systems for Alkenylboronic Acid Transformations

The reactivity of alkenylboronic acids, including 3,3-Dimethyl-1-butenylboronic acid, is largely dictated by the catalytic systems employed. While palladium-catalyzed reactions have been the cornerstone of their application, recent research has unveiled a host of new catalytic approaches that promise to expand their synthetic utility.

Rhodium-catalyzed reactions have emerged as a powerful alternative for the transformation of alkenylboronic acids. thieme-connect.commdpi.com These catalysts have been shown to mediate the addition of aryl- and 1-alkenylboronic acids to aldehydes, yielding secondary alcohols. thieme-connect.com Furthermore, rhodium(I) complexes can catalyze the carboxylation of alkenylboronic esters using carbon dioxide, providing a direct route to α,β-unsaturated carboxylic acids under mild conditions. rsc.org Another innovative rhodium(III)-catalyzed transformation is the umpolung amidation of alkenylboronic acids for the synthesis of enamides, a reaction that proceeds readily at room temperature and exhibits broad functional group tolerance. nih.gov

Palladium catalysis also continues to see innovation. Beyond the well-established Suzuki-Miyaura coupling, new palladium-catalyzed cross-coupling reactions of alkenylboronic acids with alkenes have been developed. rsc.org These reactions are believed to proceed via the oxidative addition of the carbon-boron bond to a palladium(0) species, opening up new avenues for carbon-carbon bond formation. rsc.org

The table below summarizes some of the innovative catalytic transformations applicable to alkenylboronic acids.

| Catalyst System | Transformation | Product Class | Reference |

| Rhodium(I) | Carboxylation with CO2 | α,β-Unsaturated carboxylic acids | rsc.org |

| Rhodium(I) | Addition to aldehydes | Secondary alcohols | thieme-connect.com |

| Rhodium(III) | Umpolung amidation | Enamides | nih.gov |

| Palladium(II) Acetate (B1210297) | Cross-coupling with alkenes | Aryl-substituted alkenes | rsc.org |

These advancements in catalytic systems are significantly broadening the synthetic potential of this compound, enabling the construction of a more diverse range of molecular architectures.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing waste, reducing energy consumption, and utilizing safer reagents. Flow chemistry, or continuous-flow synthesis, has emerged as a key enabling technology in this regard, and its application to the synthesis of boronic acids, including this compound, is a significant area of research.

Flow chemistry offers several advantages over traditional batch processing for the synthesis of boronic acids. These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates. organic-chemistry.orgacs.org For instance, a continuous flow setup for organolithium chemistry has been developed for the multigram-scale synthesis of boronic acids with reaction times of less than one second and high throughput. organic-chemistry.orgacs.org This methodology is scalable and suitable for both small-scale medicinal chemistry applications and larger-scale development studies. organic-chemistry.org The use of flow chemistry can also suppress side reactions, such as protonation and butylation, that can occur during the synthesis of boronic acids via bromine-lithium exchange. nih.gov

The integration of flow chemistry aligns with the goals of sustainable synthesis by:

Reducing reaction times: leading to significant energy savings. acs.org

Improving yields and purity: minimizing the need for extensive purification steps. organic-chemistry.org

Enhancing safety: by handling smaller volumes of reactive materials at any given time.

Exploration of New Reaction Classes and Novel Chemical Transformations

Beyond the established cross-coupling reactions, researchers are actively exploring new classes of reactions where this compound can serve as a versatile building block. A particularly promising frontier is the use of alkenylboronic derivatives in cycloaddition and annulation reactions to construct complex cyclic systems.

Cycloaddition Reactions: Alkenylboronic derivatives have been shown to participate in a variety of cycloaddition reactions, including [2+1], [2+2], [3+2], and [4+2] cycloadditions. thieme-connect.com The Diels-Alder reaction ([4+2] cycloaddition) of alkenylboronic derivatives has been studied extensively and provides a powerful tool for the regio- and stereoselective synthesis of cyclic compounds. thieme-connect.com More recently, light-enabled intramolecular [2+2] cycloadditions of simple alkenylboronic esters have been developed, offering access to three-dimensional bicyclic structures containing a boron handle. proquest.comnih.gov

Annulation Reactions: Annulation strategies provide a powerful means of constructing ring systems. While the direct involvement of alkenylboronic acids in classic annulation reactions like the Robinson annulation is still an emerging area, the functional groups introduced by transformations of this compound can be poised for subsequent cyclization. For example, the synthesis of fused bicyclic amides can be achieved through an aza-Robinson annulation strategy, a transformation that could potentially be adapted to intermediates derived from alkenylboronic acids. nih.gov

The table below highlights some of the cycloaddition reactions involving alkenylboronic derivatives.

| Cycloaddition Type | Reactant | Product | Reference |

| [4+2] Diels-Alder | Alkenylboronic ester + Diene | Cyclohexene derivative | thieme-connect.com |

| [2+2] Photochemical | Alkenylboronic ester | Bicyclic boronate | proquest.comnih.gov |

| [3+2] 1,3-Dipolar | Alkenylboronic ester + Nitrile oxide | Isoxazoline derivative | thieme-connect.com |

The exploration of these new reaction classes is set to unlock the full potential of this compound in the synthesis of novel and complex molecular scaffolds.

Computational Design and Prediction of Novel Reactivity and Selectivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. rsc.orgrsc.orgbiorxiv.org In the context of this compound, computational studies are poised to play a crucial role in designing novel transformations and optimizing existing ones.

DFT calculations can provide valuable insights into the mechanisms of reactions involving boronic acids. For example, computational studies have been instrumental in elucidating the intricate details of the Suzuki-Miyaura cross-coupling reaction, including the role of the base and the nature of the key intermediates. rsc.org By modeling the transition states of different reaction pathways, researchers can predict which products are likely to form and under what conditions. rsc.orgacs.org

The predictive power of computational chemistry can be harnessed to:

Design new catalysts: By understanding the electronic and steric factors that influence catalytic activity, new and more efficient catalysts can be designed in silico before being synthesized in the laboratory.

Predict stereoselectivity: For reactions that can produce multiple stereoisomers, computational models can predict which isomer will be favored, guiding the development of asymmetric transformations. acs.org

Explore novel reactivity: By simulating the interaction of this compound with various reagents and under different conditions, new and unexpected reaction pathways can be identified.

Recent computational studies have focused on the kinetics and reaction mechanisms of boronic acid interactions with diols, which is relevant for their application in sensors. rsc.org Similar approaches can be applied to understand the reactivity of the vinyl group in this compound in various chemical transformations.

Potential for Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly convergent chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that contains the essential parts of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound is an excellent candidate for participation in MCRs, particularly in the well-established Petasis (borono-Mannich) reaction. mdpi.comfrontiersin.org

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. mdpi.com In this reaction, this compound would serve as the nucleophilic component, transferring its 3,3-dimethyl-1-butenyl group to an in situ-formed iminium ion.

The potential applications of this compound in MCRs are significant:

Synthesis of complex amines: The Petasis reaction provides a straightforward route to highly functionalized allylic amines.

Drug discovery: MCRs are widely used in the pharmaceutical industry to generate libraries of diverse compounds for biological screening. mdpi.comnih.gov

Natural product synthesis: The complexity-generating nature of MCRs makes them attractive for the total synthesis of natural products.

Recent advances in MCRs involving boronic acids include the development of metal-assisted reactions, which can expand the scope and efficiency of these transformations. frontiersin.orgnih.gov For example, nickel-catalyzed three-component reactions of alcohols, ketones, and boronic acids have been reported. frontiersin.orgnih.gov The Ugi four-component reaction has also been employed to synthesize bis-boronic acid compounds. rsc.org These developments suggest that the potential for incorporating this compound into novel MCRs is vast and largely untapped.

Q & A

Q. What analytical methods are recommended for characterizing reaction intermediates involving this compound?

- NMR spectroscopy : ¹¹B NMR monitors boronic acid conversion, while ¹H/¹³C NMR tracks stereochemical outcomes.

- Chiral HPLC : Resolves enantiomers to quantify ee values.

- Mass spectrometry (HRMS) : Confirms molecular weights of intermediates.

- X-ray crystallography : Validates absolute configuration of crystalline products. These methods are standard for boronic acid-based catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.